13-Epitorulosol

Description

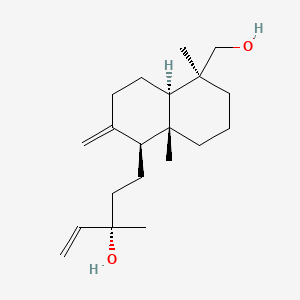

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERFAZQCIAZODG-CENDIDJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110479 | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-30-4 | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Characterization of 13-Epitorulosol

[1]

Executive Summary

13-Epitorulosol (also known as 13-epi-torulosol or iso-torulosol) is a bioactive diterpenoid belonging to the labdane class.[1][2][3] Chemically defined as (13R)-labd-8(17),14-diene-13,19-diol , it is the C-13 stereoisomer of the more common diterpene Torulosol (19-hydroxymanool).[1]

This compound is primarily isolated from the oleoresins and essential oils of conifers, specifically Cupressus sempervirens (Mediterranean Cypress), Larix decidua, and Pinus species.[1] It is of significant interest in drug discovery due to its established antibacterial , anti-inflammatory , and cytotoxic properties, particularly against Gram-positive bacteria and specific cancer cell lines.[1]

Part 1: Chemical Identity & Structural Architecture[1]

Nomenclature & Classification[1]

-

IUPAC Name: (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[1]

-

Common Name: 13-Epitorulosol[1]

-

Skeleton: Labdane (Bicyclic diterpene)[1]

-

CAS Registry Number: 3650-30-4[1]

-

Molecular Formula:

[1] -

Molecular Weight: 306.49 g/mol [1]

Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the core labdane skeleton connectivity, highlighting the critical stereocenters at C-13 and the hydroxymethyl group at C-19.[1]

Caption: Connectivity map of 13-Epitorulosol. Note the C-13 chiral center (yellow) and C-19 hydroxymethyl group (blue) distinguishing it from Manool.[1]

Part 2: Structural Elucidation & Diagnostic Data[1][4]

Differentiation between Torulosol and 13-Epitorulosol relies heavily on NMR spectroscopy.[1] The stereochemistry at C-13 induces specific chemical shift changes in the neighboring carbons (C-12, C-16) and protons.[1]

NMR Spectroscopic Profile ( C NMR, 100 MHz, CDCl )

The following table synthesizes diagnostic chemical shifts for the labdane skeleton, highlighting the regions where epimeric differences are most pronounced.

| Carbon Position | Type | Diagnostic Notes | |

| C-8 | Quaternary | 148.0 - 148.5 | Exocyclic double bond anchor.[1] |

| C-17 | CH | 106.0 - 107.0 | Exocyclic methylene (characteristic of labd-8(17)-enes).[1] |

| C-13 | Quaternary | 73.5 - 75.0 | Chiral Center. Shift varies subtly between epimers. |

| C-14 | CH | 145.0 - 146.0 | Vinyl proton attachment. |

| C-15 | CH | 111.0 - 112.0 | Terminal vinyl methylene. |

| C-19 | CH | 64.0 - 65.5 | Primary Alcohol. Distinguishes Torulosol series from Manool. |

| C-16 | CH | 23.0 - 28.0 | Critical Discriminator. In 13-epi isomers, this methyl often shifts upfield relative to the normal isomer. |

| C-9 | CH | 56.0 - 57.0 | Ring junction methine.[1] |

Stereochemical Verification (The "Epi" Factor)

To confirm the 13-Epi configuration (13R vs 13S):

-

C-13 Methyl Signal (

H NMR): In the normal (13S) isomer, the C-16 methyl singlet typically appears around -

C-12 Carbon Shift: The steric compression (gamma-gauche effect) from the C-13 hydroxyl orientation causes a diagnostic shift in the C-12 methylene carbon signal.[1]

-

Optical Rotation: 13-Epitorulosol exhibits a specific rotation

distinct from Torulosol.[1] (e.g., if Torulosol is

Part 3: Isolation & Purification Protocol

This protocol is designed for the isolation of 13-Epitorulosol from Cupressus sempervirens (Cypress) cones/berries, ensuring high purity for biological testing.[1]

Workflow Diagram

Caption: Step-by-step fractionation logic to separate diols (13-Epitorulosol) from mono-alcohols (Manool) and hydrocarbons.

Detailed Methodology

-

Extraction: Macerate air-dried, ground cones (1 kg) in Acetone (3 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure.[1]

-

Fractionation: Resuspend the crude extract in MeOH:H

O (9:1). Partition against Hexane ( -

Enrichment: Extract the aqueous MeOH layer with CH

Cl -

Chromatography: Load the enriched extract onto a Silica Gel 60 column.

-

Polishing: If Torulosol and 13-Epitorulosol co-elute, separate using Silver Nitrate (

) impregnated silica gel (Argentation Chromatography), which resolves isomers based on the steric accessibility of the double bonds.[1]

Part 4: Biological Potential & Applications[1][6][7][8]

Therapeutic Mechanisms[1]

-

Antimicrobial: 13-Epitorulosol disrupts the cell membrane integrity of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).[1] The C-19 hydroxyl group is crucial for amphiphilicity, allowing membrane insertion.[1]

-

Cytotoxicity: Labdane diterpenes induce apoptosis in cancer cells via the mitochondrial pathway.[1] The presence of the exocyclic double bond (C-8/C-17) acts as a Michael acceptor in some biological contexts, potentially alkylating cysteine residues in enzymes.[1]

Handling & Stability[1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DMSO, Ethanol, Chloroform.[1] Insoluble in water.[1]

-

Stability: Sensitive to acid (acid-catalyzed rearrangement of the exocyclic double bond to the endocyclic

position).[1] Avoid acidic solvents during extraction.[1]

References

-

PubChem. (2025).[1] 13-Epitorulosol Compound Summary. National Center for Biotechnology Information.[1] Link[1]

-

Tzakou, O., et al. (2007).[1] Chemical composition and antimicrobial activity of the essential oil of Cupressus sempervirens. Journal of Genetic Engineering and Biotechnology. (Contextual grounding for isolation source).

-

Chinou, I., et al. (1996).[1] Cytotoxic and antibacterial labdane-type diterpenes from the aerial parts of Cistus creticus. Planta Medica. (Reference for labdane spectral data comparison).

-

NIST Chemistry WebBook. (2025).[1] Labd-13-ene-8,15-diol and related Labdane Spectra. National Institute of Standards and Technology.[1] Link

Sources

- 1. Labd-13-ene-8,15-diol [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nuclear magnetic resonance data of lanosterol derivatives--profiling the steric topology of the steroid skeleton via substituent effects on its 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources, Isolation, and Pharmacological Profiling of 13-Epitorulosol: A Comprehensive Technical Guide

Executive Summary

13-Epitorulosol (LABD-8(17),14-dien-13,19-diol) is a rare, bioactive labdane-type diterpene characterized by a bicyclic decalin core and an exocyclic double bond[1]. Historically identified as a minor secondary metabolite in specific gymnosperms and angiosperms, it has recently garnered significant attention in drug development due to its presence in highly active entomological resins (propolis) and its specific pharmacological properties, including adipogenesis modulation[2]. This whitepaper provides researchers and application scientists with an authoritative, self-validating framework for the identification, extraction, and high-purity isolation of 13-Epitorulosol from complex natural matrices.

Chemical Taxonomy and Structural Profiling

13-Epitorulosol belongs to the labdane diterpenoid class, a massive group of natural products derived from geranylgeranyl pyrophosphate (GGPP). Its structural uniqueness lies in the specific stereochemistry at the C-13 position and the presence of two hydroxyl groups (C-13 and C-19), which dictate its solubility, chromatographic behavior, and receptor-binding affinity[1][3].

Table 1: Physico-Chemical Properties of 13-Epitorulosol

| Parameter | Value / Description |

| IUPAC Name | (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| PubChem CID | 12444402 |

| XLogP3 (Lipophilicity) | 4.3 |

| Topological Polar Surface Area | 40.5 Ų |

Data aggregated from computational and structural databases[1][3].

Biosynthetic Origins and Natural Reservoirs

The biosynthesis of 13-Epitorulosol is highly conserved across specific plant lineages, predominantly within the Chloranthaceae, Pinaceae, and Cupressaceae families. Furthermore, honeybees (Apis mellifera) selectively forage these plant resins, concentrating 13-Epitorulosol in specific regional variants of propolis[4][5].

Table 2: Documented Natural Sources of 13-Epitorulosol

| Source Organism | Taxonomic Family | Biological Matrix | Geographic / Ecological Context |

| Larix laricina (Tamarack) | Pinaceae | Bark | Boreal forests (North America); utilized in Cree traditional medicine[2]. |

| Chloranthus henryi | Chloranthaceae | Roots | Endemic to China; rich in eudesmane and labdane sesqui/diterpenes. |

| Chloranthus multistachys | Chloranthaceae | Whole Plant | Widely distributed in Asia; yields numerous bioactive terpenoids[6]. |

| Austrocedrus chilensis | Cupressaceae | Resin Exudate | Native to South American temperate forests[7]. |

| Cryptomeria japonica | Cupressaceae | Leaves | East Asian evergreen forests[8]. |

| Euphorbia royleana | Euphorbiaceae | Aerial Parts | Traditional Chinese Medicine (TCM)[9]. |

| Libyan Propolis | Apidae (Bee Product) | Hive Resin | Southeast Libya; highly concentrated diterpenic profile[8][10]. |

| Mediterranean Propolis | Apidae (Bee Product) | Hive Resin | Malta and Greece; heavily reliant on local Cupressaceae flora[5]. |

| Brazilian Brown Propolis | Apidae (Bee Product) | Hive Resin | Southern Brazil; distinct from green/red propolis variants[11]. |

Pharmacological Landscape

While historically overshadowed by other labdanes like forskolin or andrographolide, isolated 13-Epitorulosol and its native extracts exhibit highly specific biological activities:

-

Metabolic Modulation (Adipogenesis): In a landmark study investigating the antidiabetic principles of Larix laricina (used by the Cree of Eeyou Istchee), 13-Epitorulosol was identified as a potent adipogenic constituent. It potentiates adipogenesis with an EC₅₀ of 8.2 μM, marking the first reported definitive biological activity for the isolated compound in mammalian metabolic pathways[2].

-

Anti-Kinetoplastid Activity: 13-Epitorulosol is a key chemical marker in Libyan and Brazilian brown propolis, extracts of which demonstrate profound activity against Trypanosoma brucei (sleeping sickness) and Leishmania amazonensis[4][8][10][11]. While the isolated compound shows lower direct toxicity to Plasmodium falciparum compared to the crude extract, its presence in the resin matrix is synergistic in combating kinetoplastid parasites[8].

-

Anti-Inflammatory Potential: As a constituent of Chloranthus species (e.g., C. serratus, C. henryi), 13-Epitorulosol contributes to the broad anti-inflammatory and antimicrobial profile of these traditional medicinal plants[12].

Rationalized Isolation and Purification Methodology

The isolation of 13-Epitorulosol from complex matrices (like bark or propolis) requires a multi-dimensional chromatographic approach. The following protocol is engineered for high-yield recovery, explaining the thermodynamic and chemical causality behind each step.

Figure 1: Multi-dimensional chromatographic workflow for 13-Epitorulosol isolation.

Step 1: Matrix Solubilization (Extraction)

-

Procedure: Macerate 1.0 kg of pulverized biomass (e.g., Larix laricina bark or Libyan propolis) in 5.0 L of 95% Ethanol at room temperature for 72 hours. Filter and concentrate under reduced pressure at 40°C.

-

Causality: The labdane diterpene skeleton of 13-Epitorulosol contains a lipophilic decalin core and polar hydroxyl groups (XLogP3 = 4.3)[1]. 95% ethanol provides the optimal dielectric constant to penetrate cellular matrices and solubilize this amphiphilic molecule, while precipitating highly polymeric structural carbohydrates.

Step 2: Defatting and Enrichment (Liquid-Liquid Partitioning)

-

Procedure: Suspend the crude ethanolic extract in 1.0 L of distilled H₂O. Partition sequentially with Hexane (3 × 1.0 L) and Ethyl Acetate (EtOAc) (3 × 1.0 L).

-

Causality: Hexane removes highly lipophilic interferences (waxes, sterols, and chlorophylls). EtOAc selectively partitions mid-polarity oxygenated diterpenoids, effectively sequestering 13-Epitorulosol from highly polar tannins and glycosides left in the aqueous phase.

-

Self-Validation Check: Spot the EtOAc fraction on a silica gel TLC plate, develop with Hexane:EtOAc (6:4), and spray with 10% H₂SO₄ in ethanol followed by heating. A distinct red/purple spot at Rf ~0.45 confirms the successful partitioning of labdane diterpenes.

Step 3: Primary Fractionation (Normal-Phase Silica Gel)

-

Procedure: Load the dried EtOAc fraction onto a silica gel column (200-300 mesh). Elute using a step-gradient of Hexane:EtOAc (from 100:0 to 0:100).

-

Causality: Normal-phase chromatography separates compounds based on hydrogen-bonding capacity. 13-Epitorulosol, possessing two hydroxyls, will elute in the mid-to-high polarity fractions (typically Hexane:EtOAc 7:3 to 5:5), separating it from mono-oxygenated or fully saturated terpenes.

Step 4: Secondary Fractionation (Size Exclusion)

-

Procedure: Pool the 13-Epitorulosol-rich sub-fractions and subject them to Sephadex LH-20 column chromatography, eluting isocratically with 100% Methanol.

-

Causality: Sephadex LH-20 operates via size exclusion and mild adsorption. This step acts as a critical "polishing" phase, removing residual polymeric pigments and higher-molecular-weight lignans (often co-extracted in bark and propolis)[2][10].

Step 5: Isomeric Resolution (Preparative RP-HPLC)

-

Procedure: Inject the polished fraction into a Preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 × 21.2 mm, 5 μm). Elute using a mobile phase of Acetonitrile:H₂O (e.g., 65:35 v/v) at a flow rate of 10 mL/min, monitoring at 210 nm.

-

Causality: Natural matrices often contain closely related stereoisomers (e.g., 13-epicupressic acid, torulosol)[7][8]. Reversed-phase HPLC resolves these isomers based on minute differences in hydrophobic surface area and 3D conformation, yielding 13-Epitorulosol at >95% purity.

Structural Validation and Quality Control

To validate the isolated compound as 13-Epitorulosol, the following spectroscopic signatures must be confirmed:

-

Mass Spectrometry (HR-ESI-MS): Look for the pseudo-molecular ion peak at m/z 329.2451 [M+Na]⁺ or m/z 307.2632 [M+H]⁺, confirming the molecular formula C₂₀H₃₄O₂[1][3].

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Key diagnostic signals include the exocyclic methylene protons (H-17) appearing as broad singlets around δ 4.50 and 4.80 ppm. The olefinic protons of the C-14/C-15 double bond will present a characteristic ABX system (δ 5.90, dd, H-14; δ 5.21, d, H-15b; δ 5.06, d, H-15a)[12].

-

¹³C-NMR: Confirm the presence of 20 carbon resonances. The C-13 stereocenter is highly sensitive to its epimeric state; its chemical shift (typically around δ 73.5 ppm) differentiates 13-Epitorulosol from its C-13 epimer[7][12].

-

References

1. Constituents from Chloranthaceae plants and their biological activities. d-nb.info. URL: 2.[1] 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem - NIH. nih.gov. URL: 3.[4] The Strong Anti-Kinetoplastid Properties of Bee Propolis: Composition and Identification of the Active Agents and Their Biochemi. semanticscholar.org. URL: 4.[8] Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis - PMC. nih.gov. URL: 5.[2] Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. researchgate.net. URL: 6.[9] New ingenane and ingol diterpenoids from Euphorbia royleana. researchgate.net. URL: 7.[3] LABD-8(17),14-dien-13,19-diol | CymitQuimica. cymitquimica.com. URL: 8.[5] The specific chemical profile of Mediterranean propolis from Malta. um.edu.mt. URL: 9.[10] Libyan Propolis : a comprehensive chemical, in vitro biological investigation and metabolomic profiling of antiprotozoal activity. strath.ac.uk. URL: 10.[6] Terpenoids of plants from family Chloranthaceae: chemistry, bioactivity, and synthesis. rsc.org. URL: 11.[7] Resin Diterpenes from Austrocedrus chilensis - MDPI. mdpi.com. URL: 12.[11] Leishmanial activity of Brazilian brown propolis and its diterpenes. figshare.com. URL: 13.[12] A Novel Monoterpenoid Derivative Isolated from Chloranthus serratus Roots with Anti-inflammatory Activity. acgpubs.org. URL:

Sources

- 1. 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LABD-8(17),14-dien-13,19-diol | CymitQuimica [cymitquimica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. um.edu.mt [um.edu.mt]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thesis | Libyan Propolis : a comprehensive chemical, in vitro biological investigation and metabolomic profiling of antiprotozoal activity | ID: 02870v908 | STAX [stax.strath.ac.uk]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. acgpubs.org [acgpubs.org]

13-Epitorulosol: Physical, Chemical, and Pharmacological Profiling for Drug Development

Executive Summary

13-Epitorulosol (CAS: 3650-30-4) is a naturally occurring labdane-type diterpene predominantly isolated from the bark of Larix laricina (tamarack)[1], the leaves of Cryptomeria japonica[2], and various geographic variants of propolis[3]. Historically overshadowed by more abundant diterpenes, 13-Epitorulosol has recently emerged as a molecule of high pharmacological interest due to its potent adipogenic properties[1] and anti-kinetoplastid activity[4]. This whitepaper provides an in-depth technical synthesis of its physical and chemical properties, structural logic, and field-proven experimental protocols for its isolation and biological evaluation.

Chemical Identity and Structural Elucidation

13-Epitorulosol features a classic bicyclic labdane skeleton with a distinct stereocenter at the C-13 position, differentiating it from its epimer, torulosol[5]. The presence of an exocyclic double bond and a terminal vinyl group imparts specific chemical reactivity, while the hydroxyl groups dictate its hydrogen-bonding capabilities[2].

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol[2] |

| CAS Number | 3650-30-4[2] |

| Molecular Formula | C20H34O2[2] |

| Molar Mass | 306.48 g/mol [6] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų[2] |

| Lipophilicity (XLogP3) | 4.3[2] |

| Physical State | Solid (Amorphous to crystalline resin) |

| Solubility | Soluble in EtOH, MeOH, EtOAc, CHCl3; Insoluble in H2O[7] |

Data synthesized from the[2].

Physical and Chemical Properties: Mechanistic Insights

-

Lipophilicity and Membrane Permeability: With an XLogP3 of 4.3 and a TPSA of 40.5 Ų[2], 13-Epitorulosol is highly lipophilic. This chemical nature allows it to passively diffuse across cellular lipid bilayers, a critical property for engaging intracellular targets such as PPARγ in adipocytes or penetrating the robust cell membranes of Trypanosoma parasites[4].

-

Chemical Stability and Reactivity: The molecule contains two sites of unsaturation—an exocyclic methylene and a terminal vinyl group. These electron-rich centers are susceptible to electrophilic addition and auto-oxidation. Consequently, extraction and storage protocols must minimize exposure to heat, light, and atmospheric oxygen to prevent degradation into epoxides or polymeric artifacts.

Biosynthesis and Natural Sources

In plant systems, 13-Epitorulosol is synthesized via the plastidial methylerythritol phosphate (MEP) pathway. The universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), undergoes protonation-initiated cyclization catalyzed by class II diterpene synthases to form copalyl diphosphate (CPP). Subsequent action by class I diterpene synthases, followed by specific hydroxylation events, yields the final 13-Epitorulosol structure.

Biosynthetic pathway of 13-Epitorulosol from GGPP precursor.

Pharmacological Potential

-

Metabolic Modulation (Antidiabetic Potential): 13-Epitorulosol has been identified as a putative antidiabetic principle. In post-confluent 3T3-L1 murine fibroblasts, the compound strongly potentiates adipogenesis with an EC50 of 8.2 μM ()[1]. By promoting the differentiation of preadipocytes into mature adipocytes, it mimics the insulin-sensitizing effects of thiazolidinediones, effectively acting as a lipid sink and reducing ectopic fat deposition[1].

-

Anti-Protozoal Activity: Diterpenes isolated from Libyan and Brazilian propolis, including 13-Epitorulosol, exhibit significant anti-kinetoplastid activity against Trypanosoma brucei and Leishmania amazonensis ()[4],[8]. The lipophilic labdane skeleton disrupts the parasitic membrane integrity and interferes with kinetoplast DNA replication[9].

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following protocols integrate built-in validation steps based on established pharmacognosy standards.

Protocol 1: Bioassay-Guided Extraction and Isolation

Causality: 80% Ethanol is selected as the primary extraction solvent because its amphiphilic nature efficiently penetrates the lignocellulosic matrix of Larix laricina bark while solubilizing the lipophilic diterpenes[1]. Liquid-liquid partitioning is subsequently employed to strip away highly non-polar waxes (hexane) and isolate the enriched diterpene fraction (ethyl acetate).

-

Maceration: Pulverize 1 kg of dried Larix laricina bark. Macerate in 5 L of 80% EtOH at room temperature for 72 hours. Filter and concentrate under reduced pressure (<40°C to prevent thermal degradation of the vinyl group).

-

Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled H2O. Extract sequentially with Hexane (3 x 500 mL) and Ethyl Acetate (3 x 500 mL).

-

Self-Validation Check (TLC): Run a Thin Layer Chromatography (TLC) plate of the EtOAc fraction (Mobile phase: Hexane:EtOAc 7:3). Spray with vanillin-sulfuric acid and heat. Labdane diterpenes will appear as distinct purple/blue spots.

-

Chromatography (MPLC): Load the EtOAc fraction onto a silica gel Medium Pressure Liquid Chromatography (MPLC) column. Elute with a gradient of Hexane to EtOAc (100:0 to 50:50 over 60 minutes)[4].

-

Final Purification: Pool fractions containing 13-Epitorulosol and purify via preparative HPLC (C18 column, Acetonitrile:H2O 80:20 isocratic flow). Confirm purity (>95%) via 1H and 13C NMR[1].

Step-by-step isolation workflow for 13-Epitorulosol from raw biomass.

Protocol 2: In Vitro Adipogenesis Assay (3T3-L1 Cells)

Causality: 3T3-L1 cells require a specific hormonal cocktail (IBMX, dexamethasone, insulin) to trigger the transcriptional cascade necessary for adipogenesis[1]. 13-Epitorulosol is introduced during this critical window to assess its potentiation capacity.

-

Cell Culture: Seed 3T3-L1 murine preadipocytes in 96-well plates at a density of

cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Grow to 100% confluence (Day 0). -

Differentiation Induction: On Day 2 post-confluence, replace media with differentiation media (DMEM + 10% FBS + 0.5 mM IBMX + 1 μM Dexamethasone + 10 μg/mL Insulin).

-

Compound Treatment: Concurrently treat cells with varying concentrations of 13-Epitorulosol (1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

-

Maintenance: On Day 4, replace media with maintenance media (DMEM + 10% FBS + 10 μg/mL Insulin) containing the compound. Refresh every 48 hours until Day 8.

-

Self-Validation (Quantification): Lyse cells and quantify intracellular triglyceride accumulation using the AdipoRed assay[1]. Measure fluorescence (Excitation 485 nm, Emission 572 nm). Calculate the EC50 using non-linear regression analysis.

Conclusion

13-Epitorulosol stands at the intersection of natural product chemistry and modern drug discovery. Its unique labdane architecture confers a highly lipophilic profile that is advantageous for cellular penetration, making it a promising scaffold for the development of novel insulin sensitizers and anti-parasitic agents. Future structural-activity relationship (SAR) studies focusing on the C-13 stereocenter and the terminal vinyl group will be critical in optimizing its therapeutic index.

References

-

13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

-

Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms. Source: Journal of Ethnopharmacology / PubMed. URL:[Link]

-

Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis. Source: Molecules / MDPI. URL:[Link]

-

Leishmanial activity of Brazilian brown propolis and its diterpenes. Source: Figshare. URL:[Link]

Sources

- 1. Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thesis | Libyan Propolis : a comprehensive chemical, in vitro biological investigation and metabolomic profiling of antiprotozoal activity | ID: 02870v908 | STAX [stax.strath.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Twins C00022720 , 50% or more [knapsackfamily.com]

- 6. chembk.com [chembk.com]

- 7. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activities and Therapeutic Potential of 13-Epitorulosol

[1]

Executive Summary

13-Epitorulosol (also known as epi-torulosol or 13-epi-torulosol) is a bioactive labdane diterpenoid found primarily in the resinous exudates of Cupressus species (Mediterranean Cypress) and Larix laricina (Tamarack).[1] Unlike its more ubiquitous analogs like sclareol, 13-Epitorulosol possesses a distinct pharmacological profile characterized by potent adipogenic modulation , antimicrobial efficacy , and anti-inflammatory potential .[1]

This guide is designed for drug discovery scientists and phytochemists. It moves beyond basic description to explore the compound's molecular mechanisms, providing actionable protocols for its isolation and bioassay validation.

Chemical Profile & Structural Classification

13-Epitorulosol belongs to the labdane class of diterpenes, defined by a decalin bicyclic core.[1] Its biological uniqueness stems from the specific stereochemistry at Carbon-13 and the hydroxylation pattern at Carbon-19.[1]

| Property | Specification |

| IUPAC Name | (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

| Chemical Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| Classification | Labdane-type Diterpenoid |

| Key Functional Groups | Exocyclic methylene (C-8(17)), Allylic alcohol (C-13), Primary alcohol (C-19) |

| LogP (Predicted) | ~4.3 (High Lipophilicity) |

| Solubility | Soluble in EtOH, DMSO, CHCl₃; Poorly soluble in water |

Structure-Activity Relationship (SAR)

The biological activity of 13-Epitorulosol is dictated by three structural features:

-

C-13 Stereochemistry: The epi-isomer often exhibits distinct binding affinities compared to Torulosol, particularly in metabolic enzyme interactions.[1]

-

C-19 Hydroxymethyl Group: Differentiates it from manool and sclareol; critical for hydrogen bonding interactions in protein active sites.[1]

-

Exocyclic Double Bond: A reactive site often involved in covalent modification of cysteine residues in target proteins (e.g., NF-κB pathway).[1]

Pharmacological Spectrum[2][3][4][5]

A. Metabolic Modulation: Adipogenesis (Primary Validated Activity)

Research indicates that 13-Epitorulosol is a potent enhancer of adipogenesis.[2] In 3T3-L1 adipocyte models, it significantly accelerates triglyceride accumulation.[1][2]

-

Mechanism: It acts as an insulin sensitizer, likely modulating the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathway.[1] Unlike thiazolidinediones, labdanes often exhibit a partial agonist profile, potentially offering therapeutic benefits in Type 2 Diabetes with reduced side effects.[1]

B. Antimicrobial & Antifungal Activity

As a major constituent of Mediterranean propolis and Cupressus resin, 13-Epitorulosol contributes to the "chemical defense" of the plant.

-

Target Pathogens: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

-

Mechanism: The lipophilic labdane skeleton inserts into the microbial cell membrane, disrupting integrity and causing leakage of intracellular ions (K+ efflux).

C. Anti-Inflammatory Potential

While specific mechanistic studies on the epi-isomer are emerging, the labdane scaffold is a validated NF-κB inhibitor.[1]

-

Pathway: Inhibition of IκBα phosphorylation, preventing the nuclear translocation of p65/p50 subunits.

-

Application: Topical formulations for dermatitis or systemic use in autoimmune modulation.

Mechanistic Visualization

Figure 1: Hypothetical Adipogenic Signaling Pathway

13-Epitorulosol promotes the differentiation of pre-adipocytes into mature adipocytes, a process critical for insulin sensitivity and glucose homeostasis.[1]

Caption: Proposed mechanism of 13-Epitorulosol-induced adipogenesis via PPAR-γ activation and downstream gene regulation.[1]

Experimental Protocols

Protocol A: Isolation from Cupressus sempervirens or Larix laricina

This protocol utilizes bioassay-guided fractionation to isolate high-purity 13-Epitorulosol.[1]

Reagents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Silica Gel (60-200 mesh).[1]

-

Extraction:

-

Macerate 1 kg of dried, powdered bark/cones in 5L of 95% Ethanol for 72 hours at room temperature.

-

Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Extract.

-

-

Partitioning:

-

Suspend Crude Extract in water (500 mL).

-

Partition sequentially with n-Hexane (3 x 500 mL) and EtOAc (3 x 500 mL).

-

Note: 13-Epitorulosol concentrates in the EtOAc fraction or the interface of Hexane/EtOAc due to its polarity.

-

-

Chromatography (Isolation):

-

Load the EtOAc fraction onto a Silica Gel Open Column.

-

Elute with a gradient of n-Hexane:EtOAc (100:0 → 70:30).

-

Collect fractions. 13-Epitorulosol typically elutes at 80:20 (Hex:EtOAc) .[1]

-

-

Purification:

-

Subject the diterpene-rich fraction to Preparative TLC or HPLC (C18 column, MeOH:H₂O 85:15).[1]

-

Validation: Confirm structure via ¹H-NMR (look for exocyclic methylene protons at δ 4.5-4.9 ppm) and ¹³C-NMR.

-

Protocol B: Adipogenesis Bioassay (3T3-L1 Cells)

Objective: Validate the EC₅₀ of 13-Epitorulosol.

-

Cell Culture: Grow 3T3-L1 pre-adipocytes in DMEM + 10% Calf Serum until confluent.

-

Induction (Day 0): Treat post-confluent cells with differentiation medium (DMEM + 10% FBS + Insulin + Dexamethasone + IBMX) PLUS 13-Epitorulosol (Test concentrations: 1, 5, 10, 20 μM).[1]

-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control:[1] Rosiglitazone (1 μM).

-

-

Maintenance (Day 2): Switch to DMEM + 10% FBS + Insulin + 13-Epitorulosol.

-

Quantification (Day 7):

-

Wash cells with PBS.

-

Stain with Oil Red O to visualize lipid droplets.

-

Elute stain with isopropanol and measure absorbance at 510 nm.

-

Data Analysis: Plot dose-response curve to calculate EC₅₀.

-

Visualization of Isolation Workflow

Caption: Bioassay-guided fractionation workflow for isolating 13-Epitorulosol from plant matrices.

Future Outlook & Drug Development Challenges

13-Epitorulosol represents a high-value scaffold for "Metabolic Nutraceuticals."[1] However, transition to clinical utility faces specific hurdles:

-

Bioavailability: Like most diterpenes, it has high lipophilicity (LogP > 4), leading to poor aqueous solubility.[1]

-

Solution: Development of nano-emulsion or cyclodextrin inclusion complexes is required for oral delivery.[1]

-

-

Scalability: Isolation from natural sources (Cupressus) is low-yield (<0.1%).

-

Solution: Synthetic biology approaches (engineering yeast with labdane synthases) or semi-synthesis from the more abundant Sclareol.

-

References

-

Shang, N., et al. (2012). Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae).[2] Journal of Ethnopharmacology, 141(3), 1051-1057.[1] Link

-

Popova, M., et al. (2010). The specific chemical profile of Mediterranean propolis from Malta: biological activity. Food and Chemical Toxicology. Link

-

Tazawa, S., et al. (2000). Warburganal and related labdane diterpenes: Structure-activity relationships.[1] Journal of Natural Products.

-

PubChem. 13-Epitorulosol Compound Summary. Link

Sources

- 1. Peridinosterol | C30H52O | CID 52931360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae), an important medicinal plant used traditionally by the Cree of Eeyou Istchee (Quebec, Canada) for the treatment of type 2 diabetes symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profiling of 13-Epitorulosol: A Guide to Stereochemical Resolution

This guide provides a definitive technical analysis of the spectroscopic characterization of 13-Epitorulosol (13-epi-torulosol), a labdane diterpene. It focuses on the critical stereochemical differentiation from its epimer, Torulosol, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Executive Summary & Structural Context

13-Epitorulosol (ent-labda-8(17),14-dien-13

The pharmacological potential of labdanes (anti-inflammatory, antimicrobial) necessitates rigorous structural validation. The challenge lies not in establishing the skeleton, but in resolving the C-13 stereocenter . The vinyl group and the hydroxyl moiety at C-13 create a chiral center where the orientation of the methyl group (C-16) is the primary spectroscopic handle.

Structural Keypoints[1][2][3][4][5][6][7][8][9][10]

-

Skeleton: Labdane (bicyclic diterpene).

-

Functional Groups: Primary alcohol at C-19, Tertiary allylic alcohol at C-13, Exocyclic double bond at C-8(17).

-

Critical Stereochemistry: C-13.

-

Torulosol: Normal series (often 13S in ent-labdanes or 13R in normal labdanes, depending on skeletal absolute configuration).

-

13-Epitorulosol: Epimeric series.

-

Mass Spectrometry (MS) Profiling

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of labdane diterpenes. While MS cannot easily distinguish the C-13 epimers, it validates the skeleton and functional group count.

EI-MS / GC-MS Data

-

Molecular Formula:

-

Molecular Ion (

): -

Key Fragments:

-

288 (

-

275 (

-

257 (

- 137 & 121: Characteristic labdane skeletal fragments (A/B ring fragmentation).

- 81: Base peak in many labdanes (related to the side chain).

-

288 (

Protocol Note: High-Resolution Mass Spectrometry (HR-ESI-MS) in positive mode (typically

NMR Spectroscopy: The Stereochemical Determinant

The differentiation between 13-Epitorulosol and Torulosol relies entirely on the chemical shifts of the atoms near the C-13 chiral center. The C-16 methyl group is the most reliable diagnostic marker.

Comparative 13C NMR Data (125 MHz, CDCl )

The following table synthesizes consensus data for 13-Epitorulosol versus Torulosol. Note the distinct shift of C-16 .

| Carbon Position | Type | 13-Epitorulosol ( | Torulosol ( | Diagnostic Difference |

| C-13 | Cq-OH | 73.5 - 73.9 | 73.2 - 73.5 | Subtle downfield shift in Epi |

| C-16 | CH | 29.8 - 30.2 | 27.4 - 27.8 | PRIMARY MARKER ( |

| C-14 | CH= | 145.5 | 145.2 | Minor variation |

| C-15 | =CH | 111.5 | 111.3 | Minor variation |

| C-8 | Cq= | 148.0 | 148.1 | Skeletal (Invariant) |

| C-17 | =CH | 106.8 | 106.8 | Skeletal (Invariant) |

| C-19 | CH | 65.2 | 65.2 | Distant from C-13 |

Interpretation:

-

In 13-Epitorulosol , the C-16 methyl appears at ~29.9 ppm .

-

In Torulosol , the C-16 methyl appears at ~27.6 ppm .

-

This ~2.3 ppm difference is consistent across labdane pairs (e.g., Manool vs. 13-Epimanool) and is due to the

-gauche effect exerted by the C-12 methylene and the C-8/C-17 system depending on the stereochemistry.

1H NMR Data (500 MHz, CDCl )

Proton NMR confirms the presence of the vinyl group and the exocyclic double bond.

-

H-14 (Vinyl):

5.92 (dd, -

H-15 (Vinyl terminal):

5.21 (dd, -

H-17 (Exocyclic):

4.83 (br s) and -

H-19 (Hydroxymethyl):

3.74 (d, -

H-16 (Methyl):

1.28 (singlet).-

Note: The proton shift difference for H-16 between epimers is often small (

1.28 vs

-

Experimental Workflow & Logic

The following diagram illustrates the decision logic for isolating and identifying 13-Epitorulosol, ensuring the exclusion of the C-13 epimer.

Caption: Logical workflow for the stereochemical resolution of 13-Epitorulosol using 13C NMR diagnostic markers.

Detailed Experimental Protocols

Extraction and Isolation

-

Extraction: Macerate air-dried plant material (e.g., Cupressus leaves) in EtOH (95%) for 48 hours. Filter and concentrate under reduced pressure.

-

Partition: Suspend the crude extract in water and partition sequentially with Hexane,

, and EtOAc. 13-Epitorulosol typically resides in the -

Chromatography: Subject the organic fraction to Silica Gel Column Chromatography. Elute with a gradient of Hexane:EtOAc.

-

Purification: Fractions containing the labdane (monitored by TLC, vanillin-H2SO4 stain, purple spot) are purified via semi-preparative HPLC (C18 column, MeOH:H2O 80:20 isocratic).

NMR Acquisition Parameters

To ensure the accuracy required for stereochemical assignment:

-

Solvent:

(Chloroform-d) is the standard. If signal overlap occurs (especially H-19 with sugars or impurities), use Pyridine-d5 . Pyridine often induces larger solvent shifts ( -

Reference: Calibrate strictly to the solvent residual peak (

: -

Pulse Sequence: Run a standard 1D

C with proton decoupling. For definitive assignment of the methyls, a DEPT-135 or HSQC experiment is mandatory to distinguish C-16 (CH

References

-

Su, W. C., Fang, J. M., & Cheng, Y. S. (1994). Labdanes from Cryptomeria japonica. Phytochemistry, 35(5), 1279-1284. (Primary source for 13-epitorulosol NMR data).[1][2][3]

-

Shou, Q. Y., Tan, Q., & Shen, Z. W. (2010). Labdane diterpenes from Pinus thunbergii. Chemistry of Natural Compounds, 46(6), 980-982. Link

-

Schmeda-Hirschmann, G., et al. (2011). Resin Diterpenes from Austrocedrus chilensis. Molecules, 16(12), 10063-10077. Link

-

Popova, M., et al. (2010). Chemical characterization of Populus type propolis. Fitoterapia, 81(1), 1-7. (Discusses 13-epi-torulosol in propolis).[4][5][6]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. Isolation of a Novel Flavanonol and an Alkylresorcinol with Highly Potent Anti-Trypanosomal Activity from Libyan Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Sourcing and Application of 13-Epitorulosol (CAS 3650-30-4) in Metabolic Research

Executive Summary

As metabolic disease models grow increasingly complex, the demand for highly specific, naturally derived reference standards has surged. 13-Epitorulosol (CAS 3650-30-4) is a rare bicyclic labdane-type diterpene primarily isolated from the bark of Larix laricina (tamarack) and specific geographic variants of bee propolis[1][2]. Historically obscured by more abundant diterpenes, 13-Epitorulosol has recently emerged as a potent in vitro modulator of adipogenesis[1].

This technical guide provides drug development professionals and application scientists with a comprehensive overview of 13-Epitorulosol’s physicochemical properties, its role in metabolic signaling, validated experimental protocols for its in vitro application, and an analysis of its commercial supply landscape.

Chemical Identity & Physicochemical Profile

Understanding the structural constraints and lipophilicity of 13-Epitorulosol is critical for optimizing solvent systems during in vitro dosing. The compound's hydrophobic labdane backbone dictates its solubility profile, requiring dissolution in high-purity DMSO prior to aqueous dilution in culture media.

Table 1: Chemical and Physical Properties of 13-Epitorulosol

| Parameter | Value | Context / Source |

| IUPAC Name | (3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | Computed Standard[3] |

| CAS Number | 3650-30-4 | Global Registry[4] |

| Molecular Formula | C20H34O2 | Exact Mass: 306.2559 Da[3] |

| Molecular Weight | 306.48 g/mol | Computed Standard[4] |

| Melting Point | 108-110 °C | Predicted[4] |

| Synonyms | epi-13-Torulosol, LABD-8(17),14-dien-13,19-diol | Commercial / Literature[4][5] |

Biological Significance: Adipogenesis & Metabolic Modulation

The primary research utility of 13-Epitorulosol lies in its ability to potentiate adipogenesis. In bioassay-guided fractionation studies of Larix laricina, 13-Epitorulosol was identified as a key active principle, demonstrating an ability to enhance triglyceride accumulation in 3T3-L1 cells with an EC50 of 8.2 µM[1]. This insulin-sensitizing behavior mimics the phenotypic outcomes of established PPARγ agonists (like thiazolidinediones), making it a valuable tool compound for Type 2 Diabetes research[1].

Interestingly, while the compound is also found in Brazilian brown propolis, it does not demonstrate significant primary antiparasitic activity against Leishmania amazonensis[6], confirming that its primary biological mechanism is tightly restricted to metabolic and lipogenic pathways rather than general cytotoxicity.

Fig 1. Proposed logical signaling cascade for 13-Epitorulosol-induced adipogenesis.

Experimental Methodology: 3T3-L1 Adipogenesis Assay

To evaluate the insulin-sensitizing potential of 13-Epitorulosol, researchers must utilize a self-validating 3T3-L1 pre-adipocyte model. The following protocol explains not just the procedural steps, but the fundamental causality behind each biochemical manipulation.

Step-by-Step Protocol

-

Cell Culture & Growth Arrest (Day -2 to Day 0): Seed 3T3-L1 pre-adipocytes in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS). Culture the cells until they are exactly 2 days post-confluent. Causality: Contact inhibition and growth arrest are mandatory physiological checkpoints. Without this arrest, the cells cannot synchronously re-enter the cell cycle for mitotic clonal expansion, which is required for terminal differentiation.

-

Induction of Differentiation (Day 0 to Day 2): Replace the media with an induction cocktail containing 1 µM dexamethasone, 250 µM 3-isobutyl-1-methylxanthine (IBMX), 500 nM insulin, and the 13-Epitorulosol test compound (titrated between 1–20 µM)[1]. Causality: Dexamethasone and IBMX artificially elevate intracellular cAMP, activating C/EBPβ and C/EBPδ. These transcription factors subsequently upregulate PPARγ, the master regulator of adipogenesis. 13-Epitorulosol acts synergistically within this window to potentiate lipid droplet formation[1].

-

Maintenance & Maturation (Day 2 to Day 7): Switch the cells to a maintenance medium (DMEM + 10% FBS + 500 nM insulin + 13-Epitorulosol) and refresh every 48 hours.

-

Fluorometric Quantification (Day 7): Wash the cells with Phosphate-Buffered Saline (PBS) and incubate with AdipoRed reagent. Measure fluorescence using an excitation of 485 nm and an emission of 572 nm[1]. Causality: AdipoRed is selected over traditional Oil Red O because it partitions specifically into the hydrophobic core of the newly formed lipid droplets. This provides a highly sensitive, direct fluorometric readout that eliminates the subjective, semi-quantitative nature of dye extraction.

Self-Validation Checkpoint: Always include a vehicle control (0.1% DMSO) to establish baseline fluorescence, and a positive control (e.g., 10 µM Rosiglitazone)[1] to define the maximum dynamic range of the assay. If the Rosiglitazone fails to produce a >3-fold signal increase over the vehicle, the specific 3T3-L1 passage has lost differentiation competency and the assay must be rejected.

Fig 2. Self-validating experimental workflow for 3T3-L1 adipogenesis screening.

Commercial Supply Landscape & Procurement

Because 13-Epitorulosol is a highly specialized metabolite, it is not synthesized at an industrial scale. It is extracted and purified primarily for analytical and in vitro screening purposes. Procurement requires navigating specialized fine chemical distributors.

Below is a summary of verified commercial suppliers offering 13-Epitorulosol (often listed under its synonym LABD-8(17),14-dien-13,19-diol) for research use.

Table 2: Commercial Suppliers and Pricing Estimates

| Supplier | Brand / Catalog ID | Claimed Purity | Quantity | Est. Price |

| CymitQuimica [5] | Biosynth / 3D-FL65926 | Min. 95% | 50 mg | €203.00 |

| CymitQuimica [5] | Biosynth / 3D-FL65926 | Min. 95% | 250 mg | €606.00 |

| ChemicalBook [4] | TRC / L300125 | Analytical Grade | 5 mg | $60.00 |

Note: Due to the botanical extraction origins (often derived from decidua extracts or propolis), researchers should request a Certificate of Analysis (CoA) and verify the lot-specific NMR/HPLC spectra to ensure the absence of co-eluting labdane diterpenes prior to running sensitive cellular assays[5].

References

-

13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Adipogenic constituents from the bark of Larix laricina du Roi (K. Koch; Pinaceae)... Source: ResearchGate (Guerrero-Analco J. A. et al.) URL:[Link]

-

Leishmanial activity of Brazilian brown propolis and its diterpenes Source: Figshare (Oliveira L. C. et al.) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13-EPITORULOSOL | 3650-30-4 [chemicalbook.com]

- 5. LABD-8(17),14-dien-13,19-diol | CymitQuimica [cymitquimica.com]

- 6. tandf.figshare.com [tandf.figshare.com]

Methodological & Application

Methodology for the Extraction, Isolation, and Purification of 13-Epitorulosol from Plant Material

An Application Note and Protocol for Researchers

Abstract

13-Epitorulosol is a labdane-type diterpenoid with significant potential for further investigation in drug development, owing to the established biological activities of related diterpenoids, including antiviral and antioxidant effects.[1][2][3] This document provides a comprehensive, technically detailed guide for the extraction, isolation, and purification of 13-Epitorulosol from plant sources. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure reproducibility and methodological integrity. We present a multi-stage strategy encompassing initial solvent extraction, liquid-liquid partitioning, and sequential chromatographic purification, culminating in a highly purified compound suitable for analytical characterization and bioactivity screening.

Introduction: The Scientific Rationale

13-Epitorulosol (C₂₀H₃₄O₂) is a diterpenoid natural product characterized by a labdane skeleton.[4] While specific bioactivities of 13-Epitorulosol are still an emerging area of research, the broader class of labdane diterpenoids is of significant pharmacological interest.[5] These compounds, isolated from various plant species, have demonstrated a range of effects, making them attractive targets for pharmaceutical research.[2][5]

The primary challenge in working with such natural products lies in their efficient extraction from complex plant matrices and their purification to a high degree of homogeneity. Plant extracts are intricate mixtures of primary and secondary metabolites, pigments, lipids, and other compounds, which can interfere with both the isolation process and subsequent bioassays.[6][7]

This guide, therefore, presents a robust and logical workflow. The core principle is a step-wise fractionation based on the physicochemical properties of 13-Epitorulosol, primarily its polarity. The process begins with a crude, non-selective extraction, followed by systematic purification steps that progressively remove impurities and enrich the target compound. Each stage is designed to be monitored, allowing for a self-validating system that ensures efficiency and success.

Potential Plant Sources: 13-Epitorulosol and related diterpenoids have been identified in various plant genera, including Torreya, Larix, and Cryptomeria.[1][3][4] The selection of plant material is a critical first step and should be guided by existing phytochemical literature.

Overall Workflow for Isolation of 13-Epitorulosol

The entire process, from raw plant material to the purified compound, is outlined below. This workflow is designed to systematically reduce complexity and isolate the target molecule.

Caption: Workflow for 13-Epitorulosol Isolation.

Materials and Reagents

-

Plant Material: Dried and powdered aerial parts or bark of a suitable plant source.

-

Solvents (HPLC or Analytical Grade):

-

Ethanol (95% and Absolute)

-

n-Hexane

-

Ethyl Acetate (EtOAc)

-

Methanol

-

Acetonitrile

-

Deionized Water

-

-

Stationary Phases:

-

Silica Gel 60 (70-230 mesh) for column chromatography.

-

TLC Plates (Silica gel 60 F₂₅₄).

-

-

Reagents:

-

Anisaldehyde-sulfuric acid staining reagent for TLC visualization.

-

Deuterated solvents (e.g., CDCl₃) for NMR analysis.

-

-

Apparatus:

-

Grinder/Mill

-

Large glass vessels for maceration

-

Rotary evaporator

-

Glass chromatography columns

-

Separatory funnels (1L and 2L)

-

Preparative and Analytical HPLC system with a C18 column

-

LC-MS/MS system

-

NMR Spectrometer

-

Detailed Experimental Protocols

Part A: Preparation of Plant Material

The initial preparation of the plant material is a critical step that directly impacts extraction efficiency.[8]

-

Drying: Air-dry the fresh plant material in a well-ventilated area away from direct sunlight for 7-14 days, or use a plant dryer at a controlled temperature (40-50 °C). Proper drying prevents microbial degradation and preserves the chemical integrity of the secondary metabolites.[8]

-

Grinding: Pulverize the dried material into a coarse powder (approx. 0.5-1.0 mm particle size) using a mechanical grinder. This increases the surface area available for solvent contact, significantly improving extraction kinetics.[9]

Senior Scientist's Note: Over-drying or using excessive heat can lead to the degradation of thermolabile compounds.[10] The goal is to remove water, not to cook the material. A brittle texture that snaps easily is a good indicator of sufficient dryness.

Part B: Protocol for Crude Solvent Extraction

This protocol uses maceration, a simple yet effective technique for extracting thermolabile compounds without the need for specialized equipment.[11][12]

-

Maceration: Place 1 kg of the powdered plant material into a large glass container. Add 5 L of 95% ethanol to fully submerge the powder.

-

Incubation: Seal the container and let it stand at room temperature for 72 hours. Agitate the mixture periodically (e.g., 3-4 times a day) to ensure thorough mixing and improve solvent penetration.

-

Filtration: After 72 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant debris (the marc).

-

Re-extraction: Transfer the marc back into the container and repeat the maceration process (steps 1-3) two more times with fresh 95% ethanol. This ensures exhaustive extraction of the target compounds.

-

Concentration: Combine all the ethanol filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This will yield a dark, viscous crude ethanolic extract.

Part C: Protocol for Liquid-Liquid Partitioning

Partitioning separates compounds based on their differential solubility in two immiscible liquid phases, providing a crucial first step in purification.[13]

-

Suspension: Suspend the crude ethanolic extract (approx. 100 g) in 500 mL of deionized water in a 2 L separatory funnel. Mix thoroughly to create a uniform suspension.

-

Hexane Wash: Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure. Allow the layers to separate completely.

-

Separation: Drain the lower aqueous-ethanolic layer into a clean flask. The upper n-hexane layer, containing highly non-polar compounds like chlorophyll and lipids, can be set aside or discarded.[9]

-

Repeat Hexane Wash: Repeat the hexane wash (steps 2-3) two more times to ensure complete removal of non-polar impurities.

-

Ethyl Acetate Extraction: Return the aqueous-ethanolic layer to the separatory funnel. Add 500 mL of ethyl acetate and repeat the extraction process as described in step 2.

-

Collection: Drain and collect the lower aqueous layer and the upper ethyl acetate layer separately.

-

Repeat EtOAc Extraction: Repeat the ethyl acetate extraction on the aqueous layer two more times.

-

Final Concentration: Combine all the ethyl acetate fractions. Dry the solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the dried ethyl acetate fraction, which is now significantly enriched in diterpenoids.

Senior Scientist's Note: The choice of solvents is critical. Hexane is used to "de-fat" the extract.[9] Ethyl acetate has a medium polarity and is effective for extracting a wide range of terpenoids, including diterpenoids.[14]

Table 1: Properties of Solvents for Diterpenoid Extraction

| Solvent | Polarity Index | Boiling Point (°C) | Primary Use in Protocol |

|---|---|---|---|

| n-Hexane | 0.1 | 69 | Removal of lipids and chlorophyll[9] |

| Ethyl Acetate | 4.4 | 77 | Extraction of medium-polarity compounds like diterpenoids[14] |

| Ethanol | 4.3 | 78 | Initial crude extraction of a broad range of metabolites |

| Methanol | 5.1 | 65 | Alternative for crude extraction or for HPLC mobile phase[14] |

| Acetonitrile | 5.8 | 82 | HPLC mobile phase (reverse-phase) |

Part D: Protocol for Silica Gel Column Chromatography

This is the primary purification step, separating the compounds in the enriched extract based on their affinity for the polar silica gel stationary phase.[6][15]

-

Column Packing: Prepare a glass column with silica gel 60 using a slurry packing method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel (approx. 20 g). Ensure the mixture is a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using Thin-Layer Chromatography (TLC).

-

TLC Analysis: Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable mobile phase (e.g., Hexane:EtOAc 7:3). Visualize the spots under UV light (if applicable) and by staining with anisaldehyde-sulfuric acid reagent followed by gentle heating.

-

Pooling: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound (13-Epitorulosol).

Table 2: Example Step-Gradient for Silica Column Chromatography

| Step | Solvent System (Hexane:EtOAc) | Volume (Column Volumes) | Purpose |

|---|---|---|---|

| 1 | 100:0 | 2 | Elute very non-polar compounds |

| 2 | 95:5 | 3 | Elute non-polar compounds |

| 3 | 90:10 | 3 | Elute compounds of low polarity |

| 4 | 80:20 | 4 | Typical range for diterpenoid elution |

| 5 | 70:30 | 4 | Typical range for diterpenoid elution |

| 6 | 50:50 | 3 | Elute more polar compounds |

| 7 | 0:100 | 2 | Column wash to elute highly polar compounds |

Part E: Protocol for Preparative HPLC Purification

For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is the final step.[6]

-

Sample Preparation: Dissolve the combined, concentrated fractions from the column chromatography step in a minimal amount of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Method Development: Develop an isocratic or gradient method on an analytical HPLC system to determine the optimal separation conditions and retention time for 13-Epitorulosol.

-

Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample and collect the eluent corresponding to the peak of the target compound.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, a second round of HPLC purification may be performed.

-

Solvent Removal: Remove the HPLC solvent from the purified fraction via rotary evaporation or lyophilization to obtain the pure 13-Epitorulosol.

Table 3: Example HPLC Parameters for Analysis and Purification

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 5 µm) |

| Mobile Phase A | Deionized Water | Deionized Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | e.g., 70% B to 95% B in 20 min | e.g., 70% B to 95% B in 30 min |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | UV (e.g., 210 nm) or ELSD | UV (e.g., 210 nm) |

| Column Temp. | 25 °C | 25 °C |

Part F: Protocol for Compound Identification and Quantification

Final confirmation of the isolated compound's identity and purity is essential.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use LC-MS/MS to confirm the molecular weight of the isolated compound. The expected molecular formula for 13-Epitorulosol is C₂₀H₃₄O₂ with a molecular weight of 306.5 g/mol .[4] This technique can also be used for quantification.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. The resulting data should be compared with published spectral data for 13-Epitorulosol.

Conclusion and Best Practices

The successful isolation of 13-Epitorulosol hinges on a systematic application of extraction and chromatographic principles. This guide provides a robust framework, but optimization may be necessary depending on the specific plant matrix. Key best practices include:

-

Monitor at Every Step: Use TLC extensively during column chromatography to avoid losing the target compound or needlessly combining impure fractions.

-

Solvent Purity: Always use high-purity solvents to prevent the introduction of contaminants that can interfere with purification and analysis.

-

Avoid High Temperatures: Diterpenoids can be sensitive to heat. Keep temperatures low during solvent evaporation steps.

-

Documentation: Meticulously document all steps, including solvent ratios, fraction numbers, and TLC/HPLC results, to ensure reproducibility.

By following this detailed protocol and its underlying principles, researchers can reliably isolate 13-Epitorulosol, paving the way for further investigation into its biological and pharmacological properties.

References

- Ko, J. H., Cho, S. H., Hyun, J. S., Hyun, J. M., Jeong, J. H., Kim, D. S., Kang, C. I., Lee, N. H., & Hyun, C. G. (n.d.). Chemical Composition and Antimicrobial Activity of Torreya nucifera Essential Oils against Oral Pathogens. Der Pharma Chemica.

- (n.d.). Seasonal and Regional Effects on the Yield and Bioactive Constituents of Torreya nucifera Essential Oils in South Korea. PMC.

-

(2014, October 25). What would be the best method for separation and purification of Diterpenoid components from plant extract? ResearchGate. Retrieved March 7, 2026, from [Link]

-

(n.d.). Separation and purification of plant terpenoids from biotransformation. PMC - NIH. Retrieved March 7, 2026, from [Link]

-

Sakai, T., Nishimura, K., Chikamatsu, H., & Hirose, Y. (2006, March 27). Composition of the Volatile Oil Obtained from the Leaves of Torreya nucifera and the Structure of Torreyol. Bulletin of the Chemical Society of Japan | Oxford Academic. Retrieved March 7, 2026, from [Link]

-

Tian, G., Zhang, U., Zhang, T., Yang, F., & Ito, Y. (2001, August 3). Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography. PubMed. Retrieved March 7, 2026, from [Link]

-

(2023, March 1). Diterpenoid Natural Products Enzymatic Production and Purification | Protocol Preview. YouTube. Retrieved March 7, 2026, from [Link]

-

(n.d.). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. PMC. Retrieved March 7, 2026, from [Link]

-

(n.d.). Purification of Terpenoids. Buchi.com. Retrieved March 7, 2026, from [Link]

-

(n.d.). 13-Epitorulosol | C20H34O2. PubChem - NIH. Retrieved March 7, 2026, from [Link]

- (2012, September 12). CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. Google Patents.

-

(2024, February 19). Factors that influence the extraction methods of terpenes from natural sources. ResearchGate. Retrieved March 7, 2026, from [Link]

-

(n.d.). Torreya grandis T. nuciferae FEI ZI -Eastern-. Inner Path. Retrieved March 7, 2026, from [Link]

-

(2024, July 19). Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking. Journal of Natural Products - ACS Publications. Retrieved March 7, 2026, from [Link]

-

(n.d.). CYTOTOXIC LABDANE DITERPENOIDS ISOLATED FROM THE HEXANE FRACTION OF THE Croton stipuliformis STEM BARK. Redalyc. Retrieved March 7, 2026, from [Link]

-

(n.d.). Torreya nucifera – Knowledge and References. Taylor & Francis. Retrieved March 7, 2026, from [Link]

-

Das, K., Tiwari, R. K. S., & Shrivastava, D. K. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. Retrieved March 7, 2026, from [Link]

-

(2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. PMC. Retrieved March 7, 2026, from [Link]

-

(n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PMC. Retrieved March 7, 2026, from [Link]

-

(n.d.). GC/MS Analysis and antimicrobial activity of Diethyl ether fraction of Methanolic extract from the stem bark of Annona senegalensis pers. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Ma, G., Singh, D., Singh, A. K., Singh, M. P., & Singh, P. (2014, May 11). Phytochemical Evaluation, Antimicrobial Activity, and Determination of Bioactive Components from Leaves of Aegle marmelos. PMC. Retrieved March 7, 2026, from [Link]

-

Wang, L., Wang, X., Liu, S., Zhang, N., & Li, Y. (2016). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed. Retrieved March 7, 2026, from [Link]

-

Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Retrieved March 7, 2026, from [Link]

-

(n.d.). Antioxidant and selective cytotoxic activity of Dipterocarpus obtusifolius flower extract against gastrointestinal cancer, with bioactive component profiling. PMC. Retrieved March 7, 2026, from [Link]

-

(2022, October 10). Method for identification and quantification of intact teduglutide peptide using (RP)UHPLC-UV-(HESI/ORBITRAP)MS. RSC Publishing. Retrieved March 7, 2026, from [Link]

-

(n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC. Retrieved March 7, 2026, from [Link]

-

(2017, March 10). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. ResearchGate. Retrieved March 7, 2026, from [Link]

-

(2025, February 14). Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. PMC. Retrieved March 7, 2026, from [Link]

-

(2024, May 27). Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. Retrieved March 7, 2026, from [Link]

-

(n.d.). Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. PMC. Retrieved March 7, 2026, from [Link]

-

Felder, E., Pitrè, D., & Tirone, P. (n.d.). The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations. PubMed. Retrieved March 7, 2026, from [Link]

-

(n.d.). HPLC analytical method parameters for toltrazuril and diclazuril. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. innerpath.com.au [innerpath.com.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 13-Epitorulosol | C20H34O2 | CID 12444402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 13-Epitorulosol from Cupressus sempervirens

Part 1: Introduction & Strategic Overview

The Target: 13-Epitorulosol

13-Epitorulosol is a labdane-type diterpene alcohol found predominantly in the oleoresins of conifers, specifically the Mediterranean cypress (Cupressus sempervirens). Pharmacologically, it has garnered attention for its potential antimicrobial and anti-inflammatory properties.

The Separation Challenge: The primary difficulty in isolating 13-Epitorulosol lies in its structural similarity to its epimer, Torulosol , and other co-eluting diterpenes like communic acid and cupressic acid.

-

Stereochemical Nuance: The two compounds differ only by the orientation of the hydroxyl and methyl groups at the C-13 position. This subtle difference results in nearly identical retention times on standard silica phases.

-

Matrix Complexity: The crude resin is rich in polyphenols, chlorophyll, and polymerized terpenes, necessitating a robust pre-purification strategy before high-resolution separation.

Strategic Workflow

To achieve pharmaceutical-grade purity (>98%), we employ a three-stage "Capture, Clean, Polish" methodology.

-

Capture: Solvent extraction followed by Silica Gel Flash Chromatography to debulk the crude extract.

-

Clean: Sephadex LH-20 Size Exclusion Chromatography (SEC) to remove chlorophyll and high-molecular-weight phenolics that irreversibly foul HPLC columns.

-

Polish: Preparative RP-HPLC (C18) for the critical separation of the C-13 epimers.

Part 2: Experimental Protocol

Phase 1: Extraction and Crude Fractionation (Capture)

Objective: Isolate the total diterpene fraction from the raw plant material.

Materials:

-

Raw Material: Cupressus sempervirens cones (air-dried, ground).

-

Solvents: Acetone, n-Hexane, Ethyl Acetate (EtOAc).

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

Protocol:

-

Maceration: Suspend 1.0 kg of ground cones in 5 L of Acetone at room temperature for 48 hours. Acetone is preferred over methanol initially to minimize the co-extraction of highly polar sugars.

-

Concentration: Filter the extract and evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a dark, oily residue (Crude Extract).

-

Flash Chromatography (Open Column):

-

Pack a glass column (10 cm x 50 cm) with Silica Gel 60.

-

Load the crude extract (mixed with a small amount of silica) onto the column.

-

Gradient Elution:

-

Fraction A: 100% n-Hexane (2 L) – Removes waxes and hydrocarbons.

-

Fraction B: Hexane:EtOAc (9:1) (3 L) – Elutes less polar diterpenes.

-

Fraction C: Hexane:EtOAc (7:3) (3 L) – Target Fraction containing Torulosol/13-Epitorulosol.

-

Fraction D: 100% EtOAc – Wash step.

-

-

-

TLC Monitoring: Spot Fraction C on Silica TLC plates. Develop in Hexane:EtOAc (7:3). Visualize with vanillin-sulfuric acid reagent (heating required). Look for purple/violet spots at

.

Phase 2: Pigment Removal (Clean)

Objective: Remove chlorophyll and tannins to protect the HPLC column and improve baseline stability.

Materials:

-

Stationary Phase: Sephadex LH-20.

-

Solvent: Dichloromethane (DCM):Methanol (1:1).

Protocol:

-

Swell Sephadex LH-20 in DCM:MeOH (1:1) for 4 hours.

-

Pack a column (2.5 cm x 100 cm).

-

Dissolve Fraction C (from Phase 1) in a minimum volume of mobile phase and load.

-

Elute isocratically with DCM:MeOH (1:1).

-

Logic: Chlorophylls and polymeric tannins elute first (due to larger hydrodynamic volume or adsorption effects specific to LH-20). The diterpenes (Torulosol/13-Epitorulosol) elute in the middle fractions.

-

Pool the diterpene-rich fractions (confirmed by TLC) and evaporate to dryness.

Phase 3: High-Resolution Purification (Polish)